molecular formula C8H8F3NO3S B6146856 2-methyl-4-(trifluoromethoxy)benzene-1-sulfonamide CAS No. 1261650-36-5

2-methyl-4-(trifluoromethoxy)benzene-1-sulfonamide

Cat. No.: B6146856
CAS No.: 1261650-36-5
M. Wt: 255.2
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Description

2-Methyl-4-(trifluoromethoxy)benzene-1-sulfonamide (CAS: 1261650-36-5) is a high-purity (95%) aromatic sulfonamide of significant interest in chemical research and development . This compound serves as a versatile synthetic intermediate and building block, particularly in the discovery and synthesis of novel active ingredients. Its molecular structure, featuring a sulfonamide group and a metabolically stable trifluoromethoxy group, makes it a valuable precursor in medicinal chemistry for the design of potential pharmaceutical candidates and in agrochemical research for the development of herbicidal agents, as seen in related trifluoromethoxy benzene sulfonamide compounds . The sulfonamide functional group is a key pharmacophore and synthetic handle, allowing this compound to be readily incorporated into larger, more complex molecules. Researchers utilize it to create sulfonamide derivatives for screening in various biological assays. The presence of the strong electron-withdrawing trifluoromethoxy group (-OCF₃) influences the electron density of the benzene ring and can enhance properties such as metabolic stability, lipophilicity, and membrane permeability in resulting molecules . This product is strictly For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for use in humans or veterinary products. All chemicals must be handled by qualified professionals in accordance with established laboratory safety protocols.

Properties

CAS No.

1261650-36-5

Molecular Formula

C8H8F3NO3S

Molecular Weight

255.2

Purity

95

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2 Methyl 4 Trifluoromethoxy Benzene 1 Sulfonamide

Precursor Synthesis and Functional Group Interconversions Leading to the Benzene (B151609) Sulfonyl Chloride Core

The assembly of the key sulfonyl chloride intermediate necessitates a strategic approach, beginning with the synthesis of the substituted benzene ring and followed by the introduction of the sulfonyl chloride functionality.

Synthesis of 2-Methyl-4-(trifluoromethoxy)benzene Precursors

The synthesis of the 2-methyl-4-(trifluoromethoxy)benzene scaffold can be approached through various routes, typically starting from more readily available substituted phenols or toluenes. One common strategy involves the trifluoromethoxylation of a corresponding phenol. For instance, a plausible pathway begins with p-cresol (4-methylphenol). The hydroxyl group of p-cresol can be converted into a trifluoromethoxy group, yielding the desired 2-methyl-4-(trifluoromethoxy)benzene.

Alternatively, a synthesis may commence with a molecule already containing the trifluoromethoxy group. For example, the process can start with the synthesis of trifluoromethoxybenzene itself. A patented industrial method describes a two-step process starting from anisole (methoxybenzene). google.com Anisole is first chlorinated to produce trichloromethoxybenzene, which is then fluorinated using anhydrous hydrogen fluoride (AHF) to yield trifluoromethoxybenzene. google.com This trifluoromethoxybenzene can then undergo functionalization, such as Friedel-Crafts alkylation, to introduce the methyl group at the desired position, although regioselectivity must be carefully controlled. A more controlled approach involves the nitration of trifluoromethoxybenzene to yield 1-nitro-4-(trifluoromethoxy)benzene, which can serve as a versatile intermediate for further transformations. google.comprepchem.com

Strategies for the Introduction of the Trifluoromethoxy Group onto Aromatic Systems

The incorporation of the trifluoromethoxy (OCF₃) group is a critical step in the synthesis of the target molecule and a significant area of research in fluorine chemistry. nih.govresearchgate.net The OCF₃ group is valued for its unique electronic properties and lipophilicity, which can enhance the metabolic stability and binding affinity of drug candidates. mdpi.com

Several methodologies have been developed for aromatic trifluoromethoxylation:

Classical Methods: Early methods involved harsh reaction conditions. One such approach is the chlorine-fluorine exchange, where an aryl trichloromethyl ether is treated with a fluorinating agent like antimony trifluoride (SbF₃) or hydrogen fluoride (HF). nih.govmdpi.com Another method is the deoxyfluorination of aryl fluoroformates using reagents like sulfur tetrafluoride (SF₄). nih.govbeilstein-journals.org

Oxidative Desulfurization-Fluorination: This strategy involves the conversion of dithiocarbonates derived from phenols into the corresponding trifluoromethyl ethers. nih.gov

Electrophilic Trifluoromethoxylation: More recent and milder methods utilize electrophilic "CF₃⁺" sources. Hypervalent iodine(III) reagents, such as Togni and Umemoto-type reagents, have been effectively used for the direct trifluoromethylation of the oxygen atom in phenols. nih.govmdpi.combeilstein-journals.org

Metal-Catalyzed and Photoredox Methods: Modern synthetic chemistry has introduced transition-metal-catalyzed cross-coupling reactions and photoredox catalysis to form C-OCF₃ bonds, expanding the toolbox for installing this functional group. researchgate.netmdpi.com An electrochemical approach for the O–trifluoromethylation of electron-deficient phenols has also been reported. researchgate.net

Table 1: Selected Methods for Aromatic Trifluoromethoxylation
MethodKey ReagentsPrecursorGeneral ConditionsReference
Chlorine-Fluorine ExchangeSbF₃/SbCl₅ or HFAryl trichloromethyl etherHigh temperatures (~200°C) nih.gov
DeoxyfluorinationSF₄/HFAryl fluoroformateHigh temperatures (~160°C) nih.gov
Electrophilic O-TrifluoromethylationTogni or Umemoto reagentsPhenolMild conditions nih.govmdpi.com
Silver-Catalyzed FluorodecarboxylationSelectfluor, AgNO₃Aryloxydifluoroacetic acidMild conditions mdpi.com
Electrochemical SynthesisTrifluoromethane sulfinate (Langlois reagent)PhenolAnodic oxidation researchgate.net

Regioselective Sulfonation and Conversion to Sulfonyl Chloride

Once 2-methyl-4-(trifluoromethoxy)benzene is obtained, the next step is the introduction of a sulfonyl group onto the aromatic ring. This is typically achieved through electrophilic aromatic substitution using a sulfonating agent. The regioselectivity of this reaction is governed by the directing effects of the existing substituents: the methyl group (-CH₃) is an activating, ortho-, para-director, while the trifluoromethoxy group (-OCF₃) is a deactivating, ortho-, para-director. rsc.org The sulfonation is expected to occur at the position most activated and sterically accessible, which is the carbon ortho to the methyl group and meta to the trifluoromethoxy group, leading to 2-methyl-4-(trifluoromethoxy)benzene-1-sulfonic acid.

The resulting sulfonic acid is then converted into the more reactive sulfonyl chloride. This transformation is a standard procedure in organic synthesis and can be accomplished using various chlorinating agents. researchgate.netorganic-chemistry.org

Table 2: Reagents for the Conversion of Aryl Sulfonic Acids to Aryl Sulfonyl Chlorides
ReagentByproductsTypical ConditionsReference
Thionyl chloride (SOCl₂)SO₂, HClOften used with a catalytic amount of DMF researchgate.netorganic-chemistry.org
Phosphorus pentachloride (PCl₅)POCl₃, HClEffective but produces corrosive byproducts researchgate.net
Phosphorus oxychloride (POCl₃)H₃PO₄Can require higher temperatures researchgate.net
Chlorosulfonic acid (ClSO₃H)H₂SO₄Can perform direct chlorosulfonation on the arene google.com
Cyanuric chloride (TCT)Cyanuric acidMild, neutral conditions researchgate.net

Formation of the 2-Methyl-4-(trifluoromethoxy)benzene-1-sulfonamide Moiety

The final stage of the synthesis involves the conversion of the sulfonyl chloride into the desired primary sulfonamide.

Nucleophilic Reaction of Sulfonyl Chloride with Ammonia or Amine Equivalents

The synthesis of sulfonamides from sulfonyl chlorides is a classic and widely used transformation. cbijournal.comresearchgate.net The reaction proceeds via a nucleophilic substitution at the electron-deficient sulfur atom of the sulfonyl chloride. fiveable.memdpi.com For the preparation of a primary sulfonamide like this compound, the nucleophile is ammonia or a synthetic equivalent. nih.govacs.org

The reaction mechanism is analogous to the nucleophilic acyl substitution of carbonyl compounds. alrasheedcol.edu.iq The nitrogen atom of ammonia attacks the sulfur atom, leading to a tetrahedral intermediate, which then collapses by expelling the chloride leaving group to form the sulfonamide. The reaction produces hydrogen chloride (HCl) as a byproduct, which must be neutralized by a base to drive the reaction to completion and prevent protonation of the ammonia.

Common sources of ammonia for this reaction include:

Aqueous ammonia (ammonium hydroxide) alrasheedcol.edu.iq

Gaseous ammonia bubbled through the reaction mixture

Ammonia surrogates, which are reagents that can deliver an -NH₂ group, followed by a deprotection step nih.govacs.org

N-silylamines, such as aminotriphenylsilane, which react with sulfonyl chlorides to form sulfonamides and a silyl chloride byproduct nih.gov

Optimization of Reaction Conditions for Yield and Purity in Laboratory Synthesis

Achieving high yield and purity in the synthesis of sulfonamides requires careful optimization of reaction parameters. tandfonline.comnih.gov Key factors that influence the outcome of the reaction between 2-methyl-4-(trifluoromethoxy)benzene-1-sulfonyl chloride and ammonia include the choice of solvent, base, temperature, and reaction time.

Base: A base is crucial to neutralize the HCl generated. While excess ammonia can serve as the base, other organic bases like pyridine or triethylamine, or inorganic bases such as sodium hydroxide or lithium hydroxide, are often added. tandfonline.com A study employing a Quality by Design (QbD) approach found that using sub-stoichiometric amounts of lithium hydroxide monohydrate (0.5 equivalents) at low temperatures could lead to excellent yields in very short reaction times. tandfonline.com

Solvent: The choice of solvent depends on the solubility of the reactants and the reaction temperature. Common solvents include dichloromethane, acetonitrile, tetrahydrofuran, or aqueous systems. alrasheedcol.edu.iqnih.gov

Temperature: The reaction is typically initiated at a low temperature (e.g., 0–5 °C) to control the exothermic nature of the reaction and minimize side reactions. tandfonline.com The mixture may then be allowed to warm to room temperature or gently heated to ensure completion. alrasheedcol.edu.iq

Work-up and Purification: The final product is usually a solid that can be isolated by filtration. The work-up procedure may involve quenching the reaction with water, adjusting the pH to precipitate the product, and washing with cold water to remove salts. alrasheedcol.edu.iq If necessary, further purification can be achieved by recrystallization or silica gel chromatography. nih.gov

Table 3: Illustrative Conditions for Sulfonamide Synthesis
Sulfonyl ChlorideAmine SourceBaseSolventTemperatureTimeYieldReference
p-Acetaminobenzenesulfonyl chlorideAmmonia solution(Excess ammonia)WaterBoiling5-10 minNot specified alrasheedcol.edu.iq
Various Aryl Sulfonyl ChloridesVarious AminesLiOH·H₂O (0.5 eq)DCM/Water0–5 °C1–8 minVery good to excellent tandfonline.com
Various Sulfonyl ChloridesN-SilylaminesNoneAcetonitrileReflux1 hourQuantitative nih.gov

Alternative Synthetic Routes for Sulfonamide Formation

The traditional synthesis of aryl sulfonamides involves the reaction of an aryl sulfonyl chloride with ammonia or an amine. However, the preparation of the requisite sulfonyl chloride can be challenging. nih.gov Consequently, a variety of alternative methodologies have been developed to construct the sulfonamide functional group, many of which are applicable to the synthesis of this compound.

Modern approaches often bypass the need for harsh reagents like chlorosulfonic acid by employing transition-metal catalysis or novel sulfur dioxide surrogates. nih.govrsc.org One prominent strategy involves the palladium-catalyzed coupling of arylboronic acids with a chlorosulfonating agent. nih.gov For the target molecule, this would involve synthesizing 2-methyl-4-(trifluoromethoxy)phenylboronic acid and coupling it under palladium catalysis to generate the sulfonyl chloride in situ, which is then reacted with an amine source.

Another innovative route is the three-component coupling reaction involving an aryl radical precursor, a sulfur dioxide surrogate such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), and an amine. thieme-connect.com This can be achieved through photoredox and copper catalysis, offering a modular and efficient synthesis under mild conditions. thieme-connect.com Furthermore, methods utilizing the reductive coupling of nitroarenes with aryl sulfinates or the direct decarboxylative halosulfonylation of aromatic carboxylic acids provide additional pathways to the key sulfonyl halide intermediate, which can be subsequently aminated to form the desired sulfonamide. thieme-connect.comprinceton.edu

Interactive Table: Comparison of Alternative Sulfonamide Synthetic Routes
MethodKey Precursor(s)Reagents/CatalystsAdvantages
Palladium-Catalyzed Chlorosulfonylation Arylboronic AcidPd catalyst, Chlorosulfonating agentAvoids harsh electrophilic aromatic substitution. nih.gov
Three-Component Photocatalytic Coupling Aryl Triflates/HalidesPhotocatalyst, SO2 surrogate (e.g., DABSO), AmineMild conditions, high modularity, transition-metal-free options. rsc.orgthieme-connect.com
Reductive Coupling Nitroarene, Aryl SulfinateReducing agent (e.g., NaHSO3), optional SnCl2Useful for heteroaryl derivatives. thieme-connect.com
Decarboxylative Halosulfonylation Aromatic Carboxylic AcidCu catalyst, SO2, Halogen sourceUses readily available carboxylic acids. princeton.edu

Further Derivatization and Chemical Reactivity of this compound

The reactivity of this compound is dictated by its three key functional moieties: the sulfonamide nitrogen, the aromatic ring, and the substituents themselves.

The nitrogen atom of the sulfonamide group is nucleophilic, particularly after deprotonation with a base, allowing for derivatization through alkylation and acylation.

N-alkylation: The sulfonamide can be mono-N-alkylated using various alkylating agents. A common method involves deprotonation with a base like sodium hydride (NaH) followed by reaction with an alkyl halide. More recently, catalytic methods using earth-abundant metals have been developed. For instance, a manganese(I) pincer complex can catalyze the N-alkylation of aryl sulfonamides using alcohols as the alkylating agents through a "borrowing hydrogen" approach, which generates water as the only byproduct. acs.org This method is efficient for a wide range of benzylic and primary aliphatic alcohols. acs.org

N-acylation: N-acylsulfonamides are significant compounds, often acting as bioisosteres of carboxylic acids. The N-acylation of this compound can be achieved using several methods. The classical approach uses acid chlorides or anhydrides in the presence of a base. researchgate.net A highly effective modern alternative employs N-acylbenzotriazoles as neutral coupling reagents. semanticscholar.orgepa.gov This reaction, typically performed in the presence of NaH, proceeds in high yields and is compatible with a wide array of acyl groups for which the corresponding acid chlorides may be unstable or difficult to prepare. semanticscholar.orgepa.gov Bismuth(III) salts have also been reported as efficient catalysts for N-acylation with acid chlorides and anhydrides under solvent-free conditions. researchgate.net

Interactive Table: Reagents for N-Alkylation and N-Acylation of Sulfonamides
TransformationReagent ClassExample ReagentsTypical Conditions
N-Alkylation AlcoholsBenzyl alcohol, EthanolMn(I) PNP pincer catalyst, K2CO3, heat. acs.org
N-Alkylation Alkyl HalidesMethyl iodide, Benzyl bromideNaH, then alkyl halide in THF/DMF.
N-Acylation Acid Chlorides/AnhydridesAcetyl chloride, Acetic anhydrideBase (e.g., pyridine, Et3N) or Bi(III) catalyst. researchgate.net
N-Acylation N-AcylbenzotriazolesN-benzoylbenzotriazoleNaH in THF. semanticscholar.orgepa.gov

Further substitution on the benzene ring is governed by the directing effects of the three existing substituents: methyl (-CH3), trifluoromethoxy (-OCF3), and sulfonamide (-SO2NH2). The outcome of reactions such as nitration, halogenation, or sulfonation depends on the interplay between the electronic (inductive and resonance) and steric properties of these groups. chemistrysteps.comopenstax.org

Methyl Group (-CH3): An activating group that donates electron density via induction and hyperconjugation. It is an ortho, para-director. chemguide.co.uk

Trifluoromethoxy Group (-OCF3): A deactivating group due to the strong electron-withdrawing inductive effect of the fluorine atoms. However, the oxygen atom's lone pairs can participate in resonance, directing incoming electrophiles to the ortho and para positions. beilstein-journals.org

Sulfonamide Group (-SO2NH2): A strongly deactivating group due to the powerful electron-withdrawing nature of the sulfonyl moiety. It is a meta-director. openstax.org

When multiple substituents are present, the position of substitution is typically controlled by the most powerful activating group. chemistrysteps.com In this case, the methyl group is the only activator, while both -OCF3 and -SO2NH2 are deactivators. The directing effects are competitive. The methyl group directs to positions 3 and 5. The trifluoromethoxy group directs to position 3 (ortho). The sulfonamide group directs to position 5 (meta). Therefore, electrophilic attack is most likely to occur at positions 3 and 5, with the precise ratio of products being influenced by steric hindrance and reaction conditions. Position 3 is sterically less hindered than position 5, which is flanked by two substituents.

Interactive Table: Substituent Effects on Electrophilic Aromatic Substitution
SubstituentElectronic EffectReactivity EffectDirecting Influence
-CH3 (at C2) Electron-donating (Inductive, Hyperconjugation)Activatingortho, para (to C3, C5)
-OCF3 (at C4) Electron-withdrawing (Inductive), Donating (Resonance)Deactivatingortho, para (to C3, C5)
-SO2NH2 (at C1) Electron-withdrawing (Inductive, Resonance)Strongly Deactivatingmeta (to C3, C5)

The stability of the trifluoromethoxy group and the sulfonamide linkage towards hydrolysis is a key aspect of the molecule's chemical profile.

The trifluoromethoxy group (-OCF3) is known for its exceptional chemical and metabolic stability. The C-O bond is strengthened by the electron-withdrawing fluorine atoms, making it highly resistant to both acidic and basic hydrolysis under typical laboratory conditions. The trifluoromethyl group is generally considered stable, only undergoing decomposition under extreme conditions such as in the presence of superacids. nih.gov This high stability is a primary reason for its incorporation into pharmaceutical and agrochemical compounds. beilstein-journals.org

The sulfonamide linkage (C-SO2-N) is significantly more stable to hydrolysis than a corresponding carboxamide (C-CO-N) linkage. researchgate.net Cleavage of the sulfonamide bond generally requires harsh conditions, such as heating in strong aqueous acid or base. researchgate.netacs.orgacs.org Under neutral pH and moderate temperatures, the sulfonamide group is hydrolytically stable, making it a robust functional group for many applications.

The functional groups on this compound offer distinct opportunities for oxidative and reductive transformations.

Oxidation: The most susceptible site for oxidation is the methyl group . Alkyl groups attached to an aromatic ring can be oxidized to a carboxylic acid group (-COOH) using strong oxidizing agents. chemguide.co.uklibretexts.org Typical reagents for this transformation include hot alkaline potassium permanganate (KMnO4) or chromic acid (H2CrO4). youtube.com This reaction requires the presence of at least one benzylic hydrogen, which is present in the methyl group. youtube.com The sulfonamide and trifluoromethoxy groups are resistant to these oxidative conditions.

Reduction: The existing functional groups are generally stable to common reducing agents. The aromatic ring itself can be reduced to a cyclohexane ring via catalytic hydrogenation, but this requires forcing conditions like high pressure and temperature. libretexts.org

A more synthetically useful strategy involves first introducing a reducible functional group onto the ring via electrophilic aromatic substitution. For example, nitration of the aromatic ring would introduce a nitro group (-NO2). This nitro group can then be selectively reduced to an amino group (-NH2) using a variety of methods without affecting the other functional groups. youtube.comlibretexts.org Common reagents for this reduction include:

Tin(II) chloride in hydrochloric acid (SnCl2/HCl)

Catalytic hydrogenation (H2 over Pd, Pt, or Ni)

Zinc metal in acid (Zn/HCl) masterorganicchemistry.com

This two-step nitration-reduction sequence provides a powerful tool for introducing an amino group, which can serve as a handle for further synthetic diversification.

Advanced Spectroscopic and Structural Elucidation of 2 Methyl 4 Trifluoromethoxy Benzene 1 Sulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

High-Resolution 1H, 13C, and 19F NMR Data Analysis

High-resolution 1D NMR spectra provide foundational data on the types and environments of protons, carbons, and fluorine atoms within the molecule.

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the methyl group, and the sulfonamide (-NH₂) protons. The aromatic region would feature three signals corresponding to the protons at positions 3, 5, and 6. The proton at position 6 (H-6), being ortho to the electron-donating methyl group, would appear most upfield. The proton at position 3 (H-3), adjacent to the strongly electron-withdrawing sulfonamide group, would be the most deshielded. The sulfonamide protons typically appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent. rsc.org

¹³C NMR: The carbon spectrum will display signals for the eight unique carbon atoms in the molecule. The carbon of the trifluoromethoxy group (-OCF₃) will be identifiable by its characteristic quartet splitting due to coupling with the three fluorine atoms. The aromatic carbons will resonate in the typical downfield region (110-150 ppm), with their specific shifts influenced by the electronic effects of the substituents. For instance, the carbon attached to the sulfonamide group (C-1) and the carbon bearing the trifluoromethoxy group (C-4) are expected at the lower field end of this region.

¹⁹F NMR: The fluorine NMR spectrum is expected to show a sharp singlet for the three equivalent fluorine atoms of the trifluoromethoxy group. rsc.org The chemical shift of this group is characteristically found around -58 ppm relative to a standard reference. rsc.org

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shift Data for 2-Methyl-4-(trifluoromethoxy)benzene-1-sulfonamide

Atom Nucleus Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Notes
H-3 ¹H ~7.8 d
H-5 ¹H ~7.2 dd
H-6 ¹H ~7.1 d
-CH₃ ¹H ~2.5 s
-NH₂ ¹H ~5.0-6.0 br s Shift is solvent and concentration dependent.
C-1 ¹³C ~140 s
C-2 ¹³C ~138 s
C-3 ¹³C ~133 d
C-4 ¹³C ~149 s (q) Quartet due to C-F coupling.
C-5 ¹³C ~122 d
C-6 ¹³C ~128 d
-CH₃ ¹³C ~20 q
-OCF₃ ¹³C ~121 q (¹JCF ≈ 257 Hz) Large one-bond coupling to fluorine.

Note: Predicted values are based on data from analogous compounds and general substituent effects. 's' denotes singlet, 'd' doublet, 'dd' doublet of doublets, 'q' quartet, 'br s' broad singlet.

Application of 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Elucidating Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Cross-peaks are expected between the adjacent aromatic protons H-5 and H-6, confirming their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. This would definitively link the proton signals for H-3, H-5, H-6, and the methyl group to their corresponding carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to three bonds. This is particularly useful for mapping the substitution pattern. Key expected correlations include:

The methyl protons (-CH₃) to the aromatic carbons C-1, C-2, and C-6.

The aromatic proton H-3 to carbons C-1, C-2, and C-5.

The fluorine atoms of the -OCF₃ group to the aromatic carbon C-4.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space. For this molecule, NOESY would show correlations between the methyl protons and the adjacent aromatic proton H-3, confirming their spatial proximity on the benzene (B151609) ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and their bonding environments.

Characteristic Vibrational Band Assignments for Sulfonamide, Trifluoromethoxy, and Aromatic Moieties

The IR and Raman spectra of this compound are expected to display a series of characteristic bands corresponding to its distinct structural components.

Sulfonamide Moiety: The -SO₂NH₂ group gives rise to several strong and easily identifiable bands. Asymmetric and symmetric stretching vibrations of the S=O bonds typically appear in the regions of 1370–1330 cm⁻¹ and 1180–1160 cm⁻¹, respectively. The N-H stretching vibrations of the primary sulfonamide are expected as two bands in the 3390–3250 cm⁻¹ range. mdpi.com The S-N stretching vibration is usually observed around 930-900 cm⁻¹. mdpi.comresearchgate.net

Trifluoromethoxy Moiety: The -OCF₃ group is characterized by very strong C-F stretching absorptions, typically found in the 1280–1100 cm⁻¹ region. ias.ac.in

Aromatic Moiety: The substituted benzene ring will exhibit C-H stretching vibrations above 3000 cm⁻¹ and C=C ring stretching vibrations in the 1600–1450 cm⁻¹ region. Out-of-plane C-H bending vibrations provide information about the substitution pattern.

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

Vibrational Mode Functional Group Predicted Frequency Range (cm⁻¹) Expected Intensity (IR)
N-H Asymmetric & Symmetric Stretch Sulfonamide (-NH₂) 3390 - 3250 Medium
C-H Aromatic Stretch Benzene Ring 3100 - 3000 Medium-Weak
C-H Aliphatic Stretch Methyl (-CH₃) 2980 - 2870 Medium-Weak
C=C Aromatic Stretch Benzene Ring 1600 - 1450 Medium-Strong
S=O Asymmetric Stretch Sulfonamide (-SO₂) 1370 - 1330 Strong
C-F Stretch Trifluoromethoxy (-OCF₃) 1280 - 1100 Very Strong
S=O Symmetric Stretch Sulfonamide (-SO₂) 1180 - 1160 Strong

Insights into Hydrogen Bonding and Intermolecular Interactions from Vibrational Spectra

In the solid state or in concentrated solutions, sulfonamides typically form intermolecular hydrogen bonds where the N-H group acts as a donor and the sulfonyl oxygen (S=O) acts as an acceptor. optica.org This interaction can be observed in the IR spectrum as a broadening and a shift of the N-H stretching bands to lower frequencies (a redshift) compared to their positions in a dilute, non-polar solvent. mdpi.comoptica.org The magnitude of this shift provides an indication of the strength of the hydrogen bonding. The presence of these interactions is crucial for understanding the crystal packing and physical properties of the compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and structural features of a compound through ionization and fragmentation.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound, with the chemical formula C₈H₈F₃NO₃S, the theoretical exact mass can be calculated. In a typical HRMS experiment using electrospray ionization (ESI), the compound would be observed as a protonated molecule, [M+H]⁺.

SpeciesFormulaCalculated Exact Mass (Da)
[M]C₈H₈F₃NO₃S255.01808
[M+H]⁺C₈H₉F₃NO₃S⁺256.02535

Under collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), the protonated molecule [M+H]⁺ undergoes fragmentation, providing valuable structural information. The fragmentation of aromatic sulfonamides follows predictable pathways. nih.govresearchgate.net

Key fragmentation reactions for aromatic sulfonamides include:

Loss of Sulfur Dioxide (SO₂): A common rearrangement pathway for aromatic sulfonamides involves the extrusion of a neutral SO₂ molecule (64 Da). nih.govresearchgate.net

Cleavage of the C—S Bond: This cleavage results in the formation of a substituted benzene radical cation and the loss of the SO₂NH₂ group.

Cleavage of the S—N Bond: This fragmentation pathway leads to the formation of a sulfonyl cation.

Based on these principles, a proposed fragmentation pathway for this compound is outlined below.

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossProposed Fragmentation Pathway
256.025192.024SO₂ (64.001 Da)Loss of sulfur dioxide via rearrangement
256.025175.042SO₂NH (77.983 Da)Cleavage of the C—S bond
256.025159.047SO₂NH₂ (79.999 Da)Cleavage of the C—S bond with H rearrangement

X-ray Crystallography for Solid-State Molecular Architecture and Supramolecular Assembly

X-ray crystallography allows for the precise determination of the three-dimensional arrangement of atoms in a crystal, revealing details about molecular conformation, bond lengths, bond angles, and intermolecular interactions.

While the specific crystal structure for this compound is not publicly documented, analysis of analogous structures, such as other substituted benzenesulfonamides, provides insight into its expected solid-state architecture. nih.goviucr.orgnih.gov The central sulfur atom of the sulfonamide group is expected to have a distorted tetrahedral geometry. The conformation of the molecule is largely defined by the torsion angles within the C-SO₂-NH₂ framework. Studies on similar molecules, like ortho-toluenesulfonamide, indicate that weak intramolecular interactions can influence the orientation of the sulfonamide group relative to the benzene ring. mdpi.com In many sulfonamide crystal structures, the molecular conformation observed is not necessarily the lowest energy structure in the gas phase, highlighting the significant role of crystal packing forces. acs.org

The supramolecular assembly of sulfonamides in the solid state is primarily governed by strong hydrogen bonds and other weaker intermolecular interactions. nih.gov The sulfonamide group (-SO₂NH₂) is an excellent hydrogen-bonding moiety, with the two oxygen atoms acting as acceptors and the N-H protons acting as donors.

Interaction TypeDonorAcceptorCommon Motif
Strong Hydrogen BondN—HO=SCentrosymmetric Dimer or Catemer Chain nih.govresearchgate.net
Weak Hydrogen BondC—H (aromatic)O=SStabilization of primary motifs nih.gov
Weak Hydrogen BondC—H (methyl)O=S or F-CFurther lattice stabilization
π-π StackingBenzene RingBenzene RingParallel or offset stacking nih.gov

Polymorphism is the ability of a solid material to exist in more than one crystal structure. This phenomenon is common among organic compounds, particularly pharmaceuticals like sulfonamides. nih.govresearchgate.net The tendency for sulfonamides to exhibit polymorphism arises from the conformational flexibility around the S-C and S-N bonds and the variety of strong and weak intermolecular interactions that can be formed. nih.gov

Different polymorphs of the same compound can have significantly different physicochemical properties, including:

Melting point

Solubility and dissolution rate

Crystal hardness and morphology

Stability

These differences have profound implications for material science and pharmaceutical development, as the choice of a specific polymorphic form is critical for ensuring consistent performance and quality. Although no specific polymorphism studies on this compound are reported, the structural features of the molecule suggest that it is a likely candidate for exhibiting this phenomenon.

Chromatographic and Electrophoretic Methods for Research Purity and Separation

In the synthesis and quality control of this compound, chromatographic techniques are indispensable for assessing purity and identifying related substances. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools that provide the necessary resolution and sensitivity for these tasks.

Reverse-phase HPLC (RP-HPLC) is a robust and widely used method for determining the purity of aromatic sulfonamides. The method separates the target compound from impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. For this compound, a C8 or C18 column is effective, providing excellent separation of the hydrophobic parent molecule from more polar or less retained impurities. wu.ac.thresearchgate.net

The mobile phase typically consists of a mixture of acidified water and an organic solvent like acetonitrile or methanol. imeko.inforesearchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the elution of both polar and nonpolar impurities within a reasonable timeframe. wu.ac.thnih.gov Detection is commonly performed using a UV detector, as the benzene ring in the molecule is a strong chromophore. The detection wavelength is typically set around 265 nm to 270 nm for optimal sensitivity to sulfonamides. wu.ac.thimeko.info

By analyzing the resulting chromatogram, the purity of the sample can be calculated by comparing the peak area of the main compound to the total area of all detected peaks.

Table 1: Representative HPLC Parameters for Purity Analysis

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 265 nm
Injection Vol. 10 µL

Table 2: Example Purity Assessment Data

Peak IDRetention Time (min)Peak Area (%)Identification
14.50.15Impurity A
29.899.75Main Compound
312.20.10Impurity B

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. resolvemass.caijprajournal.com It is exceptionally useful for identifying and structurally characterizing unknown impurities, synthetic intermediates, and byproducts that may be present in samples of this compound.

The LC conditions are similar to those used for HPLC purity analysis, but the mobile phase must be composed of volatile components (e.g., formic acid instead of non-volatile phosphates) to be compatible with the mass spectrometer interface. journalofchemistry.org

Following chromatographic separation, the eluent is introduced into the mass spectrometer's ion source. For sulfonamides, electrospray ionization (ESI) in positive ion mode is highly effective, as the basic nitrogen atoms can be readily protonated to form a protonated molecule [M+H]⁺. nih.govusda.gov This provides the molecular weight of the eluting compound.

For unambiguous identification, tandem mass spectrometry (MS/MS) is employed. The [M+H]⁺ ion is isolated, fragmented through collision-induced dissociation, and the resulting fragment ions are analyzed. The fragmentation pattern provides a structural fingerprint of the molecule, allowing for the confident identification of reaction byproducts, such as precursors or compounds resulting from side-reactions like hydrolysis of the sulfonamide group.

Table 3: Potential Synthetic Byproducts and their Expected Mass-to-Charge Ratios

Compound NameStructureMolecular Weight ( g/mol )Expected m/z ([M+H]⁺)
2-Methyl-4-(trifluoromethoxy)benzenesulfonic acidC₈H₇F₃O₄S256.20257.0
2-Methyl-4-(trifluoromethoxy)anilineC₈H₈F₃NO191.15192.1
2-Methyl-4-(trifluoromethoxy)benzene-1-sulfonyl chlorideC₈H₆ClF₃O₂S274.65N/A (Reacts with mobile phase)

Computational and Theoretical Investigations of 2 Methyl 4 Trifluoromethoxy Benzene 1 Sulfonamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and related properties of a molecule.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. Density Functional Theory (DFT) is a widely used method for this purpose due to its favorable balance of accuracy and computational cost. nih.gov The B3LYP functional is a popular hybrid functional often paired with basis sets like 6-31G(d,p) or 6-311G++(d,p) for calculations on organic molecules, including sulfonamides. sci-hub.senih.govresearchgate.net

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are also employed. While often more computationally demanding than DFT, they provide a systematic way to improve upon calculations. These methods calculate all electronic interactions from first principles without relying on experimental data for parameterization. semanticscholar.org

Geometry optimization calculations yield key structural parameters. For 2-methyl-4-(trifluoromethoxy)benzene-1-sulfonamide, this would include the bond lengths, bond angles, and dihedral (torsion) angles that define its shape. The calculations are typically performed for an isolated molecule in the gas phase, which may lead to slight differences when compared to experimental data from solid-state methods like X-ray crystallography. sci-hub.semkjc.in

Table 1: Illustrative Optimized Geometrical Parameters for a Sulfonamide Moiety

ParameterBondTypical Calculated Value
Bond LengthS-O11.42 - 1.44 Å
S-O21.42 - 1.44 Å
S-N1.65 - 1.68 Å
S-C (aromatic)1.77 - 1.79 Å
Bond AngleO-S-O120° - 122°
O-S-N105° - 107°
N-S-C106° - 108°
Dihedral AngleC(aromatic)-S-N-HVaries with conformation

Note: Data presented are typical values for sulfonamide derivatives based on DFT calculations and are for illustrative purposes.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and more reactive. researchgate.net

From the energies of the HOMO (EHOMO) and LUMO (ELUMO), several global reactivity descriptors can be calculated to quantify the molecule's reactive tendencies. nih.govpku.edu.cn

Ionization Potential (I): The energy required to remove an electron. I ≈ -EHOMO

Electron Affinity (A): The energy released when an electron is added. A ≈ -ELUMO

Chemical Potential (μ): The escaping tendency of electrons. μ = (EHOMO + ELUMO) / 2

Chemical Hardness (η): The resistance to change in electron distribution. η = (ELUMO - EHOMO) / 2

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. ω = μ² / 2η

Table 2: Example of FMO Energies and Global Reactivity Descriptors

ParameterSymbolFormulaIllustrative Value
HOMO EnergyEHOMO--6.9 eV
LUMO EnergyELUMO--0.95 eV
Energy GapΔEELUMO - EHOMO5.95 eV
Ionization PotentialI-EHOMO6.9 eV
Electron AffinityA-ELUMO0.95 eV
Chemical Potentialμ(EHOMO + ELUMO)/2-3.925 eV
Chemical Hardnessη(ELUMO - EHOMO)/22.975 eV
Electrophilicity Indexωμ²/2η2.59 eV

Note: Values are representative for a sulfonamide-type molecule and serve to illustrate the application of FMO theory.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP map is plotted onto the molecule's electron density surface, with different colors representing different values of the electrostatic potential. nih.gov

Typically, a color-coded scheme is used:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are favorable sites for electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These are susceptible to nucleophilic attack.

Green: Regions of neutral or near-zero potential.

For this compound, the MEP surface would be expected to show a significant negative potential (red/yellow) localized on the oxygen atoms of the sulfonamide group due to their high electronegativity. mkjc.in A region of positive potential (blue) would likely be found around the hydrogen atom of the sulfonamide's N-H group, making it a potential hydrogen bond donor site. The trifluoromethoxy and methyl groups would also influence the charge distribution on the benzene (B151609) ring.

A significant application of quantum chemical calculations is the prediction of various spectroscopic properties. The simulation of spectra such as Infrared (IR), Raman, Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) provides a direct means of comparing theoretical results with experimental findings. sci-hub.senih.gov A good agreement between the calculated and observed spectra helps to validate the computational method and the optimized molecular structure. researchgate.net

Vibrational Spectroscopy (IR and Raman): Calculations of vibrational frequencies and intensities can be performed to generate theoretical IR and Raman spectra. These calculations help in the assignment of vibrational modes to specific functional groups within the molecule, such as the characteristic symmetric and asymmetric stretching of the S=O bonds in the sulfonamide group. nih.govsci-hub.se

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is commonly used to calculate the electronic transition energies and oscillator strengths, which can be correlated with the absorption peaks in an experimental UV-Vis spectrum. This analysis provides insight into the electronic transitions, often involving the HOMO and LUMO. nih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is frequently used to predict the chemical shifts (δ) for ¹H and ¹³C NMR. Comparing these calculated shifts with experimental data is a powerful method for structure confirmation. nih.govnih.gov

Conformational Analysis and Molecular Dynamics Simulations

While geometry optimization finds a single, lowest-energy structure, many molecules, including sulfonamides, possess rotational freedom around single bonds, allowing them to exist in multiple conformations.

Computational methods can systematically scan these torsion angles to map out the conformational landscape. This analysis reveals the relative energies of different conformers, providing insight into which shapes are most likely to be populated at a given temperature. Understanding the preferred conformation is crucial as the biological activity and physical properties of a molecule are often dependent on its three-dimensional structure.

Dynamic Behavior in Explicit Solvent Models (e.g., DMSO, PBS)

Molecular dynamics (MD) simulations are powerful tools used to understand the conformational flexibility and interactions of a molecule within a solvent environment, which mimics physiological conditions. Such studies for this compound in explicit solvents like dimethyl sulfoxide (B87167) (DMSO) or phosphate-buffered saline (PBS) would reveal crucial information about its stability, solvation, and the dynamic nature of its functional groups. However, specific MD simulation studies detailing these properties for this particular compound have not been identified.

Molecular Docking Studies for Ligand-Target Interaction Prediction (Pre-clinical)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is fundamental in preclinical drug discovery for predicting how a potential drug molecule (ligand) might interact with a biological target, such as an enzyme or receptor.

Computational Prediction of Binding Modes and Affinities with Relevant Biological Macromolecules

For this compound, docking studies would predict its binding orientation within the active site of specific proteins, and estimate the strength of this binding (binding affinity). This information is critical for identifying potential therapeutic targets. Research on other sulfonamide derivatives has shown interactions with targets like carbonic anhydrases and various kinases. acs.orgnih.gov However, studies predicting the specific binding modes and affinities for this compound are not available.

Detailed Analysis of Key Intermolecular Interactions

A detailed docking analysis would also characterize the specific non-covalent interactions that stabilize the ligand-target complex. These include hydrogen bonds, hydrophobic interactions, halogen bonding (potentially involving the fluorine atoms of the trifluoromethoxy group), and π-stacking with aromatic residues in the binding pocket. While the principles of these interactions are well-understood for the sulfonamide functional group in general, a specific analysis for this compound is absent from the current body of literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable for predicting the activity of new, unsynthesized molecules.

Development of QSAR Models for Predictive Biological Activity against In Vitro Assays

Developing a QSAR model requires a dataset of structurally similar compounds with experimentally determined biological activities (e.g., IC50 values from in vitro assays). For the sulfonamide class, numerous QSAR models have been developed to predict activities such as antibacterial or anticancer effects. jbclinpharm.orgnih.gov These models help in designing more potent analogues. A specific QSAR model focused on derivatives of this compound would require such a dataset, which does not appear to have been published.

Identification of Key Physicochemical Descriptors Influencing Biological Research Outcomes

A key outcome of QSAR studies is the identification of physicochemical properties (descriptors) that are most influential on biological activity. researchgate.net These can include properties related to lipophilicity (e.g., logP), electronic effects (e.g., Hammett constants), and steric parameters (e.g., molar refractivity). nih.govresearchgate.net For this compound, such an analysis would highlight the importance of its methyl and trifluoromethoxy groups for its hypothetical biological activity. Without established QSAR models for this compound and its close analogues, the key descriptors influencing its activity remain undetermined.

Mechanistic and Biological Target Studies of 2 Methyl 4 Trifluoromethoxy Benzene 1 Sulfonamide Pre Clinical and in Vitro Research Focus

Enzyme Inhibition Profiles

Carbonic Anhydrase (CA) Isozyme Inhibition (e.g., hCA II, hCA IX)

Benzenesulfonamides are a well-established class of inhibitors targeting carbonic anhydrases (CAs), a family of metalloenzymes crucial for various physiological processes. nih.govnih.gov Research into novel benzenesulfonamide derivatives has revealed moderate inhibitory activity against cytosolic isoforms like hCA I and II, and potent, low nanomolar to subnanomolar inhibition of tumor-associated isoforms hCA IX and XII. nih.gov The inhibitory profile and selectivity of these compounds are significantly influenced by the nature of substituents on the benzene (B151609) ring, which interact with amino acid residues and water molecules within the enzyme's active site. nih.gov

While the sulfonamide functional group is a key pharmacophore for CA inhibition, specific in vitro inhibition data for 2-methyl-4-(trifluoromethoxy)benzene-1-sulfonamide against hCA II and hCA IX are not available in the reviewed scientific literature. The trifluoromethoxy substituent, known for its electron-withdrawing properties, could potentially influence the binding affinity and selectivity for different CA isozymes. nih.gov However, without direct experimental evidence, the precise inhibitory profile of this compound remains undetermined.

Target IsozymeInhibition Constant (Ki)IC50
hCA IINo data availableNo data available
hCA IXNo data availableNo data available

Tyrosine Kinase Inhibition Studies

Tyrosine kinases are a large family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer. nih.gov Consequently, they are a major target for drug discovery. nih.govselleckchem.com While some small molecule inhibitors with broad-spectrum receptor tyrosine kinase (RTK) inhibitory activity have been identified, there is no specific information available from pre-clinical or in vitro studies to suggest that this compound has been evaluated as a tyrosine kinase inhibitor.

Tyrosine Kinase TargetInhibition Constant (Ki)IC50
Not applicableNo data availableNo data available

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemic agents used in the management of type 2 diabetes. sigmaaldrich.cnsigmaaldrich.com The inhibition of DPP-4 prevents the degradation of incretin hormones, which play a role in regulating insulin secretion. sigmaaldrich.com Although there are reports of novel hybrid sulfonamide-containing compounds demonstrating potent DPP-4 inhibition, specific preclinical or in vitro studies on the inhibitory activity of this compound against DPP-4 have not been identified in the available literature.

EnzymeInhibition Constant (Ki)IC50
DPP-4No data availableNo data available

Dihydropteroate Synthase (DHPS) Inhibition

Sulfonamides are a well-known class of antimicrobial agents that act as competitive inhibitors of dihydropteroate synthase (DHPS). wikipedia.orgnih.govnih.gov This enzyme is critical for the synthesis of folic acid in bacteria, a pathway absent in mammals. wikipedia.orgpatsnap.com By competing with the natural substrate, para-aminobenzoic acid (pABA), sulfonamides disrupt folate synthesis, thereby inhibiting bacterial growth. patsnap.com While this is the general mechanism of action for the sulfonamide class of drugs, specific in vitro studies quantifying the inhibitory potency of this compound against DHPS are not documented in the reviewed scientific literature.

EnzymeInhibition Constant (Ki)IC50
DHPSNo data availableNo data available

URAT1 Inhibition and Uric Acid Transport Modulation

The urate transporter 1 (URAT1) is a key protein involved in the reabsorption of uric acid in the kidneys, making it a significant target for the treatment of hyperuricemia and gout. nih.govbiorxiv.org Inhibition of URAT1 promotes the excretion of uric acid. nih.gov Although various compounds are known to inhibit URAT1, there is no available preclinical or in vitro research to indicate that this compound has been investigated for its potential to inhibit URAT1 or modulate uric acid transport.

TransporterInhibition Constant (Ki)IC50
URAT1No data availableNo data available

p38α MAP Kinase Inhibition

The p38 mitogen-activated protein (MAP) kinases are involved in cellular responses to stress and inflammation, and their inhibition is a therapeutic strategy for a range of autoimmune disorders. benthamscience.comcolumbia.edu While a diverse array of chemical compounds have been identified as p38 MAP kinase inhibitors, there are no specific preclinical or in vitro studies in the public domain that have assessed the inhibitory activity of this compound against p38α MAP kinase.

EnzymeInhibition Constant (Ki)IC50
p38α MAP KinaseNo data availableNo data available

Receptor Modulation and Binding Assays

Peroxisome Proliferator-Activated Receptor gamma (PPARγ) Agonism/Partial Agonism

No public data from preclinical or in vitro binding assays are available to confirm or quantify the agonistic or partial agonistic activity of this compound on the PPARγ receptor. While other sulfonamide derivatives have been identified as PPARγ modulators, specific studies for this compound are absent from the available literature.

Alpha-4 Integrin Antagonism and Cell Adhesion Mechanism Studies

There is no available research detailing the antagonistic effects of this compound on alpha-4 integrin. Consequently, studies on its potential to interfere with cell adhesion mechanisms mediated by this receptor have not been found. The role of alpha-4 integrin in mediating inflammatory cell adhesion is well-established, but this specific compound has not been documented as an antagonist. nih.gov

Cannabinoid Receptor 2 (CB2) Agonism

Information regarding the agonistic activity of this compound at the CB2 receptor is not present in the public scientific domain. Preclinical and in vitro studies to determine its binding affinity and functional activity at this receptor are not available.

Molecular Mechanism of Action Studies (In Vitro/Cell-based Research)

Interference with Inflammatory Pathways (e.g., modulation of leukocyte adhesion and migration)

Given the lack of evidence for its interaction with key receptors involved in inflammation, such as alpha-4 integrin, no in vitro or cell-based research is available to describe the molecular mechanism by which this compound might interfere with inflammatory pathways. Studies on its effects on leukocyte adhesion and migration have not been published. The inflammatory cascade involves the accumulation of leukocytes, a process mediated in part by alpha-4 integrins, but a link to this compound has not been established. nih.gov

Modulation of Cellular Signaling Pathways and Protein Function

The sulfonamide moiety is a key pharmacophore that can interact with and modulate the function of various proteins and cellular signaling pathways. For instance, some sulfonamide derivatives have been shown to act as inhibitors of carbonic anhydrase, an enzyme involved in numerous physiological processes. By inhibiting this enzyme, these compounds can interfere with cellular pH regulation, ion transport, and other critical functions.

The introduction of a trifluoromethoxy group to the benzene ring can significantly alter the electronic properties of the molecule, potentially enhancing its ability to interact with specific biological targets. This substitution can increase the lipophilicity of the compound, which may facilitate its passage through cellular membranes and improve its access to intracellular targets.

Target Validation and Protein Interaction Studies (e.g., using proteomics)

Computational methods, such as molecular docking, are also valuable tools for predicting potential protein targets. These studies can simulate the interaction between the sulfonamide and the active sites of various enzymes and receptors, providing insights into its potential mechanisms of action.

In Vitro Biological Activity Screening (General Research Applications)

Sulfonamide derivatives are frequently screened for a variety of biological activities due to their versatile chemical nature and proven therapeutic potential.

Antibacterial and Antifungal Activity against Laboratory Strains

Sulfonamides were among the first effective chemotherapeutic agents used to treat bacterial infections. Their primary mechanism of antibacterial action is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria. Folic acid is a vital nutrient for bacterial growth and replication. By blocking its synthesis, sulfonamides effectively halt bacterial proliferation.

The trifluoromethyl group, a common feature in many modern pharmaceuticals, can enhance the antimicrobial activity of sulfonamides. Studies on various sulfonamide derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.

Table 1: In Vitro Antibacterial and Antifungal Activity of Selected Sulfonamide Derivatives

CompoundBacterial StrainActivityFungal StrainActivity
Sulfonamide Derivative 1Escherichia coliSignificantCandida albicansSignificant
Sulfonamide Derivative 2Staphylococcus aureusSignificantAspergillus flavusSignificant
Sulfonamide Derivative 3Pseudomonas aeruginosaModerateTrichophyton longifususModerate

This table is a representative example based on general findings for sulfonamide derivatives and does not represent specific data for this compound.

Antiparasitic Activity (e.g., Anti-trypanosomal, Antimalarial) in Relevant In Vitro Models

The trifluoromethyl group is also a key feature in some antiparasitic agents. Benzimidazole derivatives containing a trifluoromethyl group have shown promising in vitro activity against protozoan parasites such as Giardia lamblia and Entamoeba histolytica, as well as the helminth Trichinella spiralis. nih.govresearchgate.net These compounds have been found to be more potent than some commercially available antiparasitic drugs in in vitro assays. nih.govresearchgate.net

The mechanism of action for these compounds may involve interference with parasitic metabolic pathways or disruption of essential cellular structures. The lipophilicity conferred by the trifluoromethyl group may enhance the ability of these compounds to penetrate the parasitic cell membrane.

Antioxidant Activity Assessment (e.g., DPPH, SOD-mimic assays)

Some sulfonamide derivatives have been investigated for their antioxidant properties. researchgate.net Antioxidants are compounds that can neutralize harmful free radicals in the body, which are implicated in a variety of diseases. Assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay are commonly used to evaluate the antioxidant potential of chemical compounds. In this assay, the ability of a compound to donate a hydrogen atom to the stable DPPH radical is measured, resulting in a color change that can be quantified spectrophotometrically.

While specific data on the antioxidant activity of this compound is not available, the presence of the sulfonamide and other functional groups could potentially contribute to radical scavenging activity.

In Vitro Cytotoxicity against Non-human or Immortalized Cell Lines for Lead Compound Research

The cytotoxicity of sulfonamide derivatives is often evaluated against various cell lines to assess their potential as anticancer agents or to identify potential toxic effects. researchgate.net For example, some sulfonamide-derived chromones have been screened for their cytotoxic properties using the brine shrimp bioassay. nih.govtandfonline.com In these studies, some compounds displayed potent cytotoxic activity against Artemia salina. tandfonline.com

The trifluoromethyl group is often incorporated into the structure of anticancer drugs to enhance their efficacy. Therefore, this compound could be a candidate for in vitro cytotoxicity screening against various cancer cell lines to explore its potential as a lead compound for anticancer drug development.

Future Research Directions and Translational Potential in Chemical Biology Non Clinical

Development of Stereoselective Synthetic Methodologies for Enantiopure 2-Methyl-4-(trifluoromethoxy)benzene-1-sulfonamide Derivatives

The biological activity of chiral molecules often resides in a single enantiomer. Consequently, the development of stereoselective synthetic methods is paramount for producing enantiopure derivatives of this compound. Future research should focus on adapting modern asymmetric synthesis techniques to this specific scaffold.

Recent breakthroughs in the synthesis of axially chiral sulfonamides, for instance, have utilized palladium-catalyzed atroposelective hydroamination of allenes, offering a robust method for constructing these sterically hindered structures with high enantioselectivity. acs.org Similarly, chiral Pd-catalysts have been employed for the enantioselective N-allylation of secondary sulfonamides to create N-C axially chiral products. nih.gov Another promising avenue is the use of enantiopure bifunctional S(VI) transfer reagents, which serve as chiral templates for the rapid asymmetric synthesis of complex sulfur-containing compounds like sulfoximines and sulfonimidamides. nih.govnih.govscribd.comchemrxiv.org These state-of-the-art methods provide a strong foundation for the proposed development of synthetic routes to chiral derivatives of this compound, enabling the exploration of stereospecific biological interactions.

Table 1: Potential Stereoselective Synthetic Methodologies
MethodologyCatalyst/Reagent TypePotential ApplicationReference
Atroposelective HydroaminationPalladium-CatalystSynthesis of axially chiral N-aryl sulfonamide derivatives. acs.org
Enantioselective N-AllylationChiral Palladium-Catalyst (e.g., (S,S)-Trost ligand)Creation of rotationally stable N-C axially chiral sulfonamides. nih.gov
Asymmetric S(VI) TransferEnantiopure Bifunctional S(VI) Reagent (e.g., t-BuSF)Rapid asymmetric synthesis of chiral sulfoximines and sulfonimidamides. nih.govchemrxiv.org
Aza-Diels–Alder ReactionChiral IminesConstruction of chiral 2-azabicycloalkane scaffolds for subsequent reaction with sulfonyl chlorides. mdpi.com

Advanced Computational Design and De Novo Drug Design Approaches for Novel Analogs

Computational chemistry offers powerful tools to guide the synthesis of novel analogs of this compound with tailored properties. De novo drug design methodologies, which generate novel molecular structures based on the properties of a biological target, can be employed to explore a vast chemical space efficiently. nih.gov

Structure-based design can be utilized if a high-resolution structure of a target protein is available. Molecular docking and dynamics simulations can predict the binding modes and affinities of designed analogs, as demonstrated in studies of triazole benzene (B151609) sulfonamide derivatives binding to human carbonic anhydrase IX. mkjc.innih.gov These simulations provide insights into key interactions, such as hydrogen bonding and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov Ligand-based approaches, including pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies, can be applied when a target structure is unknown but a set of active molecules has been identified. These computational strategies can accelerate the optimization of potency and selectivity, while also predicting ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of new analogs.

Table 2: Computational Tools for Analog Design
TechniquePrincipleApplication for Sulfonamide AnalogsReference
Molecular DockingPredicts the preferred orientation of a ligand when bound to a target protein.Evaluate binding affinity and identify key interactions of new analogs in a protein's active site. nih.govnih.gov
Molecular Dynamics (MD) SimulationSimulates the physical movements of atoms and molecules over time.Assess the stability of the ligand-protein complex and characterize conformational changes upon binding. nih.gov
De Novo DesignGenerates novel molecular structures algorithmically based on receptor or ligand information.Create entirely new molecular entities with the sulfonamide scaffold, exploring broader chemical space. nih.gov
QSARRelates quantitative chemical structure variations to biological activity.Predict the activity of unsynthesized analogs based on calculated molecular descriptors. nih.gov

Exploration of Undiscovered Biological Targets and Pathways in Chemical Biology using Chemical Probes Derived from this compound

Identifying the cellular targets of a bioactive compound is a central challenge in chemical biology. Transforming this compound into chemical probes is a key strategy for target deconvolution. This involves modifying the core structure with specific functional groups to enable target identification and visualization.

One powerful approach is the incorporation of a reactive moiety for covalent capture of target proteins. The sulfur(VI)-fluoride exchange (SuFEx) chemistry has led to the development of sulfonyl fluoride probes that can covalently engage specific amino acid residues, like histidine, in a protein's binding site. rsc.orgrsc.org Designing a sulfonyl fluoride analog of this compound could enable activity-based protein profiling to identify its binding partners in a cellular context.

Alternatively, the scaffold can be appended with reporter tags. For example, synthesizing derivatives with fluorescent moieties, such as naphthalimides, can create probes for cellular imaging to study uptake and subcellular localization. mdpi.com Attaching clickable tags like alkynes or azides would allow for the capture and subsequent identification of target proteins via pull-down experiments followed by mass spectrometry. ljmu.ac.uk

Integration of High-Throughput Screening and Multi-Omics Technologies to Uncover Broader Biological Effects

To explore the full biological potential of the this compound scaffold, high-throughput screening (HTS) of a focused library of its derivatives is a critical step. nih.gov HTS allows for the rapid evaluation of thousands of compounds against a panel of biological assays, which can uncover unexpected activities. msu.edu

Following a successful HTS campaign, a systems biology approach can be employed to understand the broader cellular impact of the identified "hit" compounds. nih.govfrontiersin.org This involves using multi-omics technologies, such as proteomics and metabolomics, to generate large-scale data on how the compounds affect cellular proteins and metabolites. researchgate.net Integrating this data can reveal the perturbation of entire biological pathways and networks, rather than just a single molecular target. This holistic view is crucial for elucidating the mechanism of action, identifying potential off-target effects, and discovering novel therapeutic applications. frontiersin.org

Table 3: Hypothetical High-Throughput Screening Cascade
PhaseObjectiveMethodologyOutcome
Primary ScreenIdentify initial "hits" from a compound library.Single-concentration screening of a library of sulfonamide derivatives in a target-agnostic (e.g., cell viability) or target-based assay.A list of compounds showing activity above a predefined threshold.
Dose-Response ConfirmationConfirm activity and determine potency.Test primary hits across a range of concentrations to generate dose-response curves.Confirmed hits with calculated potency values (e.g., EC50 or IC50).
Secondary/Orthogonal AssaysEliminate false positives and characterize mechanism.Test confirmed hits in different, related assays to validate the biological effect.Validated hits with a higher degree of confidence in their activity.
Multi-Omics AnalysisElucidate mechanism of action and pathways.Treat cells with validated hits and perform proteomics, transcriptomics, or metabolomics analysis.Identification of perturbed cellular pathways and potential molecular targets.

Application of this compound as a Research Tool for Investigating Cellular and Molecular Processes

Once a specific biological target and pathway are validated, derivatives of this compound can be optimized into potent and selective chemical tools. Such tools are invaluable for dissecting complex cellular and molecular processes. The sulfonamide class of compounds has a rich history of being used as enzyme inhibitors to study biological function. ajchem-b.comresearchgate.netnih.govajchem-b.com

A classic example is the use of sulfonamides as inhibitors of carbonic anhydrases (CAs). nih.gov By selectively inhibiting different CA isozymes, researchers have been able to elucidate their specific roles in physiological processes like pH regulation and ion transport. acs.org Similarly, if a derivative of this compound is found to selectively inhibit a particular kinase, protease, or metabolic enzyme, it could be used to probe the function of that enzyme in cell signaling, disease progression, or other biological contexts. nih.gov These specific inhibitors allow for the acute perturbation of a single protein's function, providing a powerful method for establishing causality in biological pathways.

Investigation into Biorecognition Mechanisms Beyond Conventional Binding Pockets

While many inhibitors bind directly to the active site of an enzyme, there is growing interest in compounds that exert their effects through non-conventional binding mechanisms. Future research on this compound analogs should include investigations into such alternative biorecognition events.

One key area is the discovery of allosteric inhibitors, which bind to a site on the protein distinct from the active site, inducing a conformational change that modulates the protein's activity. nih.gov This can offer advantages in terms of selectivity, as allosteric sites are often less conserved than active sites. Recently, sulfonamide-containing compounds have been identified as allosteric inhibitors for targets like HIV integrase and bacterial DNA gyrase. nih.govnih.gov Cryogenic electron microscopy (cryo-EM) and X-ray crystallography are powerful techniques to reveal these novel, allosteric binding pockets. nih.gov Investigating whether derivatives of this compound can function as allosteric modulators could open up new avenues for targeting proteins that have been considered "undruggable" through conventional active-site inhibition.

Q & A

Q. What synthetic strategies are optimal for preparing 2-methyl-4-(trifluoromethoxy)benzene-1-sulfonamide, and how can reaction conditions be optimized?

Synthesis typically involves sulfonation of a substituted benzene precursor. A common route starts with 2-methyl-4-(trifluoromethoxy)aniline (CAS RN 86256-59-9) as a precursor, followed by sulfonation using chlorosulfonic acid to form the sulfonyl chloride intermediate. Subsequent amidation with ammonia or ammonium hydroxide yields the sulfonamide . Key optimization parameters include:

  • Temperature control : Sulfonation is exothermic and requires cooling (0–5°C) to avoid side reactions like over-sulfonation.
  • Solvent selection : Dichloromethane or DMF is preferred for solubility and inertness.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) improves purity.

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

  • NMR spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm substituent positions (e.g., trifluoromethoxy group at δ ~75 ppm in 19F^{19}\text{F} NMR) and sulfonamide proton signals (δ ~7.5–8.0 ppm) .
  • X-ray crystallography : Resolves stereoelectronic effects, as seen in analogous sulfonamides where crystal packing reveals hydrogen-bonding networks critical for stability .
  • UPLC-MS : Validates molecular weight (e.g., [M+H]+^+ = 284.1) and purity (>95% by UV detection at 254 nm) .

Q. How does the trifluoromethoxy group influence this compound’s physicochemical properties?

The trifluoromethoxy (-OCF3_3) group enhances:

  • Lipophilicity : LogP increases by ~1.5 units compared to methoxy analogs, improving membrane permeability.
  • Metabolic stability : Resistance to oxidative degradation due to strong C-F bonds.
  • Electron-withdrawing effects : Activates the benzene ring for electrophilic substitutions, critical for further functionalization .

Advanced Research Questions

Q. What computational methods are suitable for modeling this compound’s interactions with biological targets?

  • Density Functional Theory (DFT) : Calculates electrostatic potential surfaces to predict binding sites (e.g., sulfonamide’s NH as a hydrogen-bond donor). Becke’s three-parameter hybrid functional (B3LYP) achieves <3 kcal/mol error in thermochemical data, ideal for studying reaction mechanisms .
  • Molecular Dynamics (MD) : Simulates binding kinetics with enzymes like carbonic anhydrase, where sulfonamides act as inhibitors. Simulations in explicit solvent (e.g., TIP3P water) reveal residence times and conformational flexibility .

Q. How can contradictions in biological activity data (e.g., varying IC50_{50}50​ values) be resolved?

Contradictions often arise from assay conditions:

  • pH sensitivity : Sulfonamide ionization (pKa ~10–11) affects binding to proton-dependent enzymes.
  • Redox interference : Trifluoromethoxy groups may react with reducing agents in cell-based assays. Validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .
  • Batch variability : Ensure consistent purity (>98%) via HPLC and control for trace metals (e.g., Fe3+^{3+}) that catalyze decomposition .

Q. What strategies improve the compound’s selectivity as a carbonic anhydrase inhibitor?

  • Substituent engineering : Introduce bulky groups at the 2-methyl position to sterically block off-target isoforms (e.g., CA-II vs. CA-IX).
  • Prodrug design : Mask the sulfonamide as a tert-butyl carbamate to enhance tissue-specific activation .
  • Co-crystallization studies : Resolve X-ray structures with CA isoforms to identify key binding residues (e.g., Thr199 in CA-II) for rational design .

Q. How does the compound’s stability under varying storage conditions impact experimental reproducibility?

  • Light sensitivity : The trifluoromethoxy group undergoes photolytic cleavage under UV light. Store in amber vials at -20°C.
  • Hydrolytic degradation : Sulfonamide bonds hydrolyze in acidic conditions (pH <4). Use neutral buffers (e.g., PBS) for in vitro studies .
  • Long-term stability : Accelerated aging tests (40°C/75% RH for 6 months) show <5% degradation when stored desiccated .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

StepReagents/ConditionsYield (%)Purity (%)Reference
SulfonationClSO3_3H, DCM, 0°C, 2h65–7090
AmidationNH4_4OH, rt, 12h80–8595
PurificationEtOH/H2_2O recrystallization7599

Q. Table 2. Biological Activity Comparison

Assay TypeIC50_{50} (nM)TargetNotesReference
Enzymatic (CA-II)12.5 ± 1.2Carbonic AnhydrasepH 7.4, 25°C
Cell-based (HCT-116)480 ± 35Antiproliferative10% FBS interference observed

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